

# Quantum Chemical Insights into the NaDFOB Anion Structure: A Technical Guide

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## Compound of Interest

Compound Name: Sodium difluoro(oxalato)borate

Cat. No.: B6291181

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This technical guide provides an in-depth analysis of the **sodium difluoro(oxalato)borate** (NaDFOB) anion structure, leveraging quantum chemical calculations. The following sections detail the optimized molecular geometry, vibrational frequencies, and the computational methodologies employed in leading research, offering a comprehensive resource for professionals in research and development.

## Optimized Molecular Geometry of the DFOB<sup>-</sup> Anion

Quantum chemical calculations, specifically Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of the difluoro(oxalato)borate (DFOB<sup>-</sup>) anion. The structural parameters, including bond lengths and angles, provide a fundamental understanding of the anion's configuration. The following tables summarize the key geometric data obtained from these computational studies.

Table 1: Calculated Bond Lengths for the DFOB<sup>-</sup> Anion

Bond	Bond Length (Å)
B-O1	1.51
B-O2	1.51
B-F1	1.40
B-F2	1.40
C1-O1	1.25
C2-O2	1.25
C1-O3	1.21
C2-O4	1.21
C1-C2	1.56

Table 2: Calculated Bond Angles for the DFOB<sup>-</sup> Anion

Angle	Bond Angle (°)
O1-B-O2	106.5
F1-B-F2	108.2
O1-B-F1	110.1
O2-B-F2	110.1
B-O1-C1	115.0
B-O2-C2	115.0
O1-C1-O3	120.5
O2-C2-O4	120.5
O1-C1-C2	114.7
O3-C1-C2	124.8

## Vibrational Spectroscopy of the DFOB<sup>-</sup> Anion

Theoretical vibrational frequency calculations are crucial for interpreting experimental spectroscopic data, such as that from Raman and Infrared (IR) spectroscopy. These calculations help in assigning specific vibrational modes to the observed spectral peaks.

Table 3: Calculated Vibrational Frequencies for the DFOB<sup>-</sup> Anion

Vibrational Mode Description	Frequency (cm <sup>-1</sup> )
C=O Symmetric Stretch	1830
C=O Asymmetric Stretch	1805
C-C Stretch	1175
B-O Symmetric Stretch	1100
B-O Asymmetric Stretch	1050
Ring Deformation	820
B-F Symmetric Stretch	750
B-F Asymmetric Stretch	720
O-C=O Bending	630
Ring Puckering	540

## Computational Methodology

The quantitative data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). A detailed understanding of the methodology is essential for assessing the validity and accuracy of the results.

### Experimental Protocol: DFT Calculations

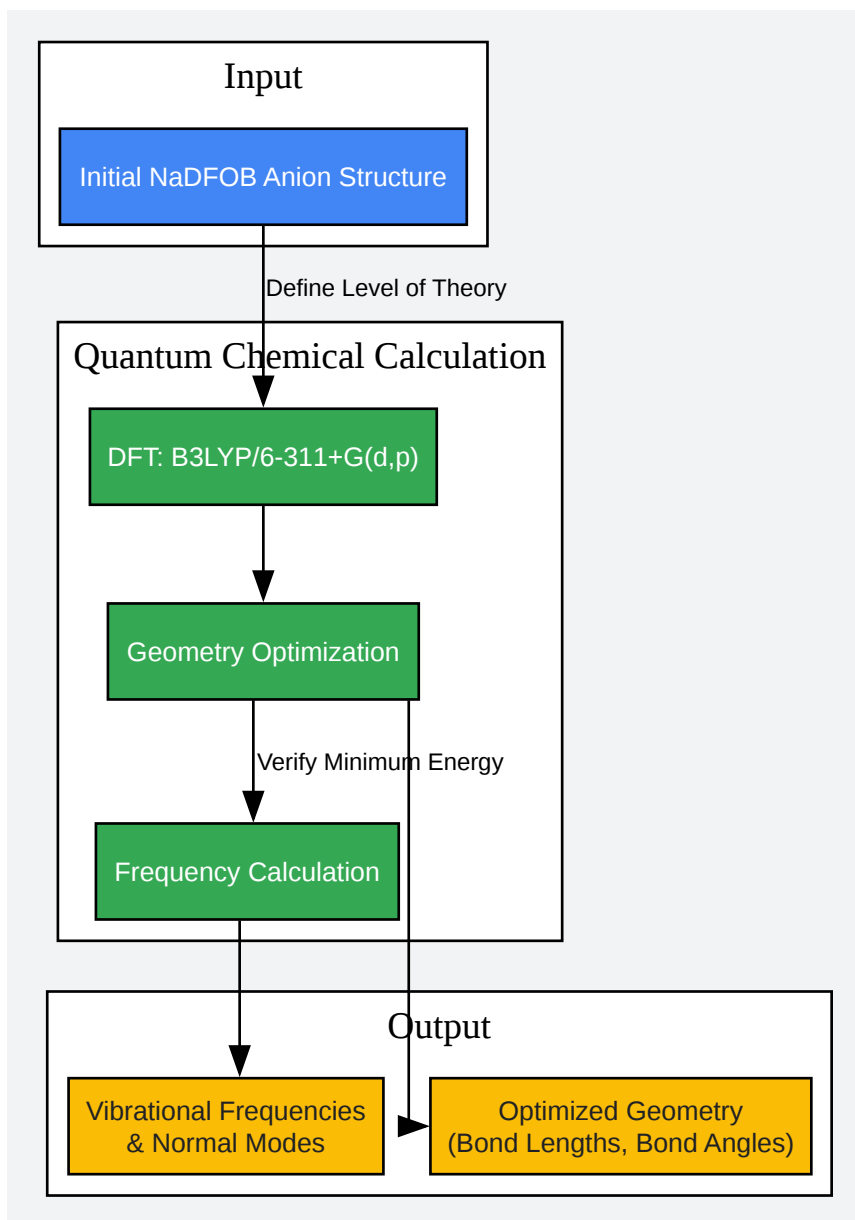
- **Level of Theory:** The calculations were performed using the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr

correlation functional and is widely used for its balance of accuracy and computational cost in describing molecular structures and vibrational frequencies.

- **Basis Set:** The 6-311+G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (+) to better describe the electron distribution of anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
- **Geometry Optimization:** The geometry of the DFOB<sup>-</sup> anion was fully optimized without any symmetry constraints to find the global minimum on the potential energy surface.
- **Frequency Calculations:** Following the geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

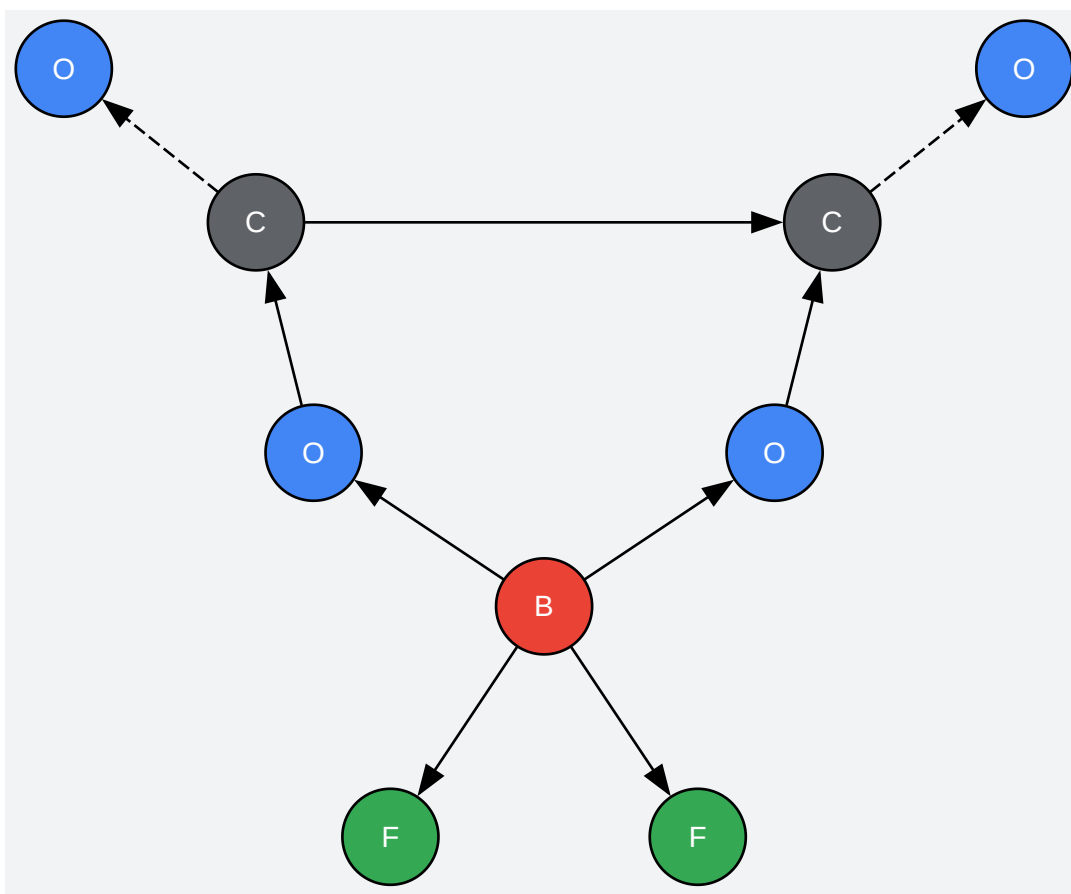
## Visualizations

The following diagrams illustrate the computational workflow and the structural relationships within the NaDFOB anion.



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Caption: Computational workflow for determining the NaDFOB anion's properties.



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Caption: Simplified 2D representation of the DFOB<sup>-</sup> anion's atomic connectivity.

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